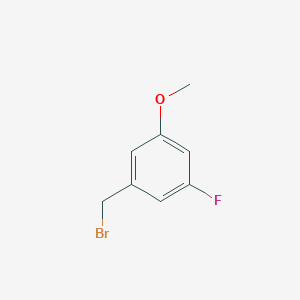

3-Fluoro-5-methoxybenzyl bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Fluoro-5-methoxybenzyl bromide, commonly known as FMB, is a versatile chemical compound that has been widely used in a variety of laboratory experiments and scientific research applications. FMB is a colorless, crystalline solid with a molecular weight of 261.12 g/mol. It is a relatively stable molecule with a melting point of 85-87°C and a boiling point of 230-233°C. FMB is soluble in alcohols, ethers, and chlorinated solvents, and is insoluble in water.

Scientific Research Applications

Synthesis of Radiotracers for PET Imaging

- Procedures have been developed for the synthesis of fluorinated benzyl bromides, which serve as intermediates in the asymmetric synthesis of fluorinated α-amino acids. These compounds are utilized in Positron Emission Tomography (PET) for imaging purposes, highlighting the importance of such fluorinated benzyl bromides in medical diagnostics and research (Zaitsev et al., 2002).

Novel Protecting Groups in Organic Synthesis

- The development of new benzyl ether-type protecting groups for alcohols, featuring fluorobenzyl groups, demonstrates the utility of fluorinated benzyl bromides in synthetic organic chemistry. These groups offer stability to oxidizing conditions and compatibility with certain deprotection strategies, which are crucial in the synthesis of complex organic molecules (Crich et al., 2009).

Advanced Materials and Photodynamic Therapy

- Fluorinated benzyl bromides have been explored as components in the synthesis of new zinc phthalocyanine derivatives with high singlet oxygen quantum yields. These compounds are of interest for their potential applications in photodynamic therapy for cancer treatment, showcasing the role of such fluorinated compounds in developing therapeutic agents (Pişkin et al., 2020).

Structural and Physical Chemistry

- Research on benzyl bromide derivatives, including methoxy and fluoro substitutions, has contributed to understanding the structural properties of these compounds. Such studies are significant for designing and synthesizing new materials with desired physical and chemical properties (Pan et al., 2005).

Drug Development and Antiplasmodial Activity

- Synthesis and evaluation of benzyl bromide derivatives for their anticancer and antiplasmodial activities highlight the potential of fluorinated benzyl compounds in drug development. These studies provide a foundation for discovering new therapeutic agents against various diseases (Bekircan et al., 2008).

Mechanism of Action

Target of Action

3-Fluoro-5-methoxybenzyl bromide is a chemical compound that is often used in organic synthesis. Its primary targets are typically other organic compounds in a reaction mixture. It acts as an alkylating agent, introducing the 3-fluoro-5-methoxybenzyl group into the target molecule .

Mode of Action

The compound interacts with its targets through a process known as alkylation. The bromine atom in the compound is a good leaving group, which makes the carbon it’s attached to electrophilic. This carbon can form a bond with a nucleophile (a molecule or ion that donates an electron pair to form a chemical bond), such as the oxygen atom in an alcohol or the nitrogen atom in an amine .

Biochemical Pathways

While specific biochemical pathways affected by 3-Fluoro-5-methoxybenzyl bromide would depend on the specific reaction and the other compounds present, one common use of this compound is in the Suzuki-Miyaura cross-coupling reaction . This reaction is a method for forming carbon-carbon bonds, a key process in the synthesis of many organic compounds .

Pharmacokinetics

Like all chemicals, it would be absorbed and distributed in the body if ingested or inhaled, metabolized primarily in the liver, and excreted via the kidneys .

Result of Action

The primary result of the action of 3-Fluoro-5-methoxybenzyl bromide is the formation of a new organic compound with the 3-fluoro-5-methoxybenzyl group incorporated into its structure . The exact molecular and cellular effects would depend on the specific compound synthesized.

Action Environment

The action, efficacy, and stability of 3-Fluoro-5-methoxybenzyl bromide can be influenced by various environmental factors. These include the temperature and pH of the reaction mixture, the presence of other compounds, and the specific conditions under which the reaction is carried out .

properties

IUPAC Name |

1-(bromomethyl)-3-fluoro-5-methoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-11-8-3-6(5-9)2-7(10)4-8/h2-4H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDLZKVGBEBRKFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CBr)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649943 |

Source

|

| Record name | 1-(Bromomethyl)-3-fluoro-5-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

914637-29-9 |

Source

|

| Record name | 1-(Bromomethyl)-3-fluoro-5-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914637-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Bromomethyl)-3-fluoro-5-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.